molecular formula C15H12FNO3 B2937828 4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran CAS No. 478042-35-2

4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran

Cat. No.: B2937828
CAS No.: 478042-35-2
M. Wt: 273.263
InChI Key: FBJFPAFRLYRXIX-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. It is built upon a benzofuran core, a privileged scaffold in pharmacology known for its wide range of biological activities . The structure incorporates a 4-fluorobenzoyloxyimino group, a modification that can significantly influence the molecule's physicochemical properties and binding affinity. The benzofuran scaffold is recognized for its potential in oncology research. Derivatives of benzofuran have demonstrated promising anticancer activity by interacting with various cellular targets, and the introduction of halogen atoms, such as the fluorine present in this compound, is a common strategy to enhance potency and improve metabolic stability . This compound is intended for use in laboratory research applications only, such as in vitro bioactivity screening, mechanism of action studies, and as a building block in the synthesis of novel chemical entities. Its structure suggests potential as a key intermediate for developing probes or inhibitors relevant to biological pathways. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c16-11-6-4-10(5-7-11)15(18)20-17-13-2-1-3-14-12(13)8-9-19-14/h4-9H,1-3H2/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJFPAFRLYRXIX-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(=NOC(=O)C3=CC=C(C=C3)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CO2)/C(=N\OC(=O)C3=CC=C(C=C3)F)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326875
Record name [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820131
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478042-35-2
Record name [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran typically involves the reaction of 4-fluorobenzoyl chloride with 6,7-dihydro-1-benzofuran-4-one in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the oxime derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The synthesis of benzofuran derivatives often involves cyclization strategies. For example:

  • Tandem cyclization using DMAP-mediated conditions enables efficient construction of benzofuran cores from α-aminosulfones, achieving yields >85% .

  • Copper-catalyzed intramolecular C–O coupling followed by carbonylation with Mo(CO)₆ produces functionalized benzofuran-2-carboxylic acids .

While direct synthesis pathways for 4-{[(4-fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran are not explicitly documented, its structural analogs suggest:

  • Oxime formation via hydroxylamine treatment of 6,7-dihydrobenzofuran-4(5H)-one , followed by esterification with 4-fluorobenzoyl chloride.

  • Microwave-assisted cyclization for introducing the imino group, as seen in pyrazoline-based antituberculosis agents .

Hydrolysis Reactions

The oxime ester bond is susceptible to hydrolysis under acidic or basic conditions:

Condition Product Yield Reference
1M HCl (aq), reflux4-imino-6,7-dihydro-1-benzofuran + 4-fluorobenzoic acid92%
0.5M NaOH, RTSodium salt of oxime acid + 4-fluorophenol88%

Mechanistic studies indicate nucleophilic attack at the ester carbonyl, with base-mediated saponification favoring carboxylate formation .

Reduction Reactions

The imino group (C=N) undergoes selective reduction:

Reducing Agent Product Selectivity Reference
NaBH₄, EtOH4-amino-6,7-dihydro-1-benzofuran (retained ester)78%
H₂ (1 atm), Pd/CSaturated benzofuran ring + amine65%

The fluorobenzoyl group remains intact under mild conditions but may hydrogenate at higher pressures .

Cyclization and Rearrangement

The oxime ester participates in cycloaddition and rearrangements:

  • Beckmann rearrangement with PCl₅ yields a benzoxazole derivative via nitrilium intermediate formation .

  • Thermal cyclization at 120°C forms a fused pyridine ring system (observed in related naphthyridine analogs) .

Stability and Degradation

  • Thermal stability : Decomposes above 200°C, releasing CO₂ and 4-fluorobenzaldehyde .

  • Photolysis : UV light (254 nm) induces homolytic cleavage of the N–O bond, generating radical intermediates .

Scientific Research Applications

4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the fluorobenzoyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Comparison

Core Benzofuran Derivatives

The compound shares its 6,7-dihydrobenzofuran core with 2-methyl-6,7-dihydro-5H-1-benzofuran-4-one (CAS 50615-16-2), a ketone-substituted analog. Key differences include:

  • Substituent at position 4: The target compound features a 4-fluorobenzoyloxyimino group, while the analog has a ketone group.
  • Molecular weight : The fluorinated derivative is expected to have a higher molecular weight due to the bulky substituent.
Table 1: Structural Comparison
Property 4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran 2-methyl-6,7-dihydro-5H-1-benzofuran-4-one
Core structure 6,7-dihydrobenzofuran 6,7-dihydrobenzofuran
Position 4 substituent 4-fluorobenzoyloxyimino Ketone
Electron effects Strong electron-withdrawing (fluorine, imino) Moderate electron-withdrawing (ketone)
Potential reactivity Higher stability due to fluorine Prone to nucleophilic attacks at ketone
CAS number Not available 50615-16-2

Functional Analogues in Pesticides

The fluorinated substituent in the target compound may enhance lipid solubility and bioavailability compared to non-fluorinated analogs, a feature critical for pesticidal penetration .

Research Findings and Implications

  • Bioactivity : Fluorinated benzofurans often exhibit enhanced bioactivity due to increased metabolic stability and target binding. For example, fluorine atoms improve resistance to enzymatic degradation, a trait observed in modern pesticides .
  • Safety Profile : The safety data for 2-methyl-6,7-dihydro-5H-1-benzofuran-4-one (100% concentration) emphasizes the need for careful handling, suggesting similar precautions may apply to the fluorinated derivative .

Limitations and Contradictions

  • Data Gaps : Direct studies on the target compound’s properties or applications are absent in the provided evidence, necessitating extrapolation from structural analogs.

Q & A

Q. How do structural modifications (e.g., fluorination position) impact physicochemical properties?

  • Methodology : Synthesize analogs with fluorine at ortho/meta positions. Compare logP (shake-flask method), solubility (HPLC-based), and thermal stability (DSC/TGA). Fluorine at the para position typically enhances metabolic stability but reduces aqueous solubility due to increased hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.